6-(4-(三氟甲基)苯基)吡啶甲酸

描述

6-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. Picolinic acid derivatives are of significant interest in various fields of chemistry due to their potential applications in catalysis, coordination chemistry, molecular devices, and as ligands for metal ion sensitization .

Synthesis Analysis

The synthesis of picolinic acid derivatives can involve various methods, including the reaction of picolinic acid with different reagents to form amides or esters. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chlorides, which can then be used to synthesize N-alkyl-N-phenylpicolinamides. This process can also yield chlorinated derivatives, depending on the reaction conditions . Additionally, picolinic acid derivatives can be synthesized using hydrothermal self-assembly methods, as demonstrated by the production of various metal-organic and supramolecular networks using 4-(3-carboxyphenyl)picolinic acid .

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives can be characterized using techniques such as X-ray crystallography, which reveals preferences for certain geometries, such as cis amide bonds. The structures can vary widely, from discrete monomers to complex three-dimensional frameworks, depending on factors like the nature of the metal ion, the level of deprotonation of the picolinic acid, and the type of ancillary ligands used .

Chemical Reactions Analysis

Picolinic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metal ions. These reactions can lead to the creation of diverse structures with potential applications in catalysis and materials science. The reactivity of these compounds can be influenced by the substituents on the picolinic acid ring, as well as by the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives, such as stability constants, emission intensity, and quantum yields, can be studied using spectroscopic methods. These properties are crucial for their potential applications in areas like luminescence and as sensitizers for europium and terbium ions. The presence of substituents like phosphoryl groups can enhance the stability and modify the photophysical properties of the complexes formed with metal ions . Additionally, the thermal properties of derivatives can be characterized by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which are important for understanding their behavior under thermal conditions .

科学研究应用

催化和配位化学

6-(4-(三氟甲基)苯基)吡啶甲酸及其衍生物参与了催化和配位化学。Devi等人(2015年)的研究探讨了从吡啶甲酸合成酰胺,展示了在催化和分子器件中的潜在应用。该研究突出了通过吡啶甲酸与亚砜氯反应形成N-烷基-N-苯基吡啶酰胺和氯化衍生物 (Devi, 2015)。

聚合物器件中的光物理性质

研究了6-(4-(三氟甲基)苯基)吡啶甲酸衍生物在聚合物器件中的光电性能。Xiao等人(2009年)合成了一种含氧代唑基团的吡啶甲酸衍生物,并研究了其在聚合物发光器件中的性能。该研究报告了与其他复合物相比的增强发光效率和亮度,显示了在此类器件中改善光电性能的潜力 (Xiao et al., 2009)。

光催化活性

该化合物及其相关结构已应用于光催化活动。Gu等人(2017年)利用了5-(3,4-二羧基苯基)吡啶甲酸,一种相关化合物,用于水热组装和配位化合物的结构分析。这些化合物对染料降解显示出显著的光催化活性,表明吡啶甲酸衍生物在环境应用中的潜力 (Gu et al., 2017)。

磷光材料的合成

6-(4-(三氟甲基)苯基)吡啶甲酸衍生物已用于合成磷光材料。Tao等人(2017年)设计了以吡啶甲酸为辅助配体的铱配合物,用于有机发光二极管(OLEDs)。该研究强调了这些配合物在OLEDs中的高性能,展示了吡啶甲酸衍生物在创建先进磷光材料方面的有效性 (Tao et al., 2017)。

安全和危害

属性

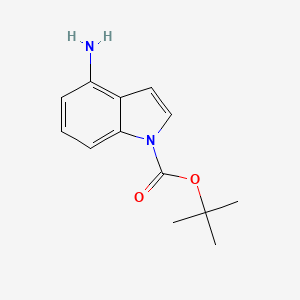

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAJBPRCHPGONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647074 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(Trifluoromethyl)phenyl)picolinic acid | |

CAS RN |

924817-68-5 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)